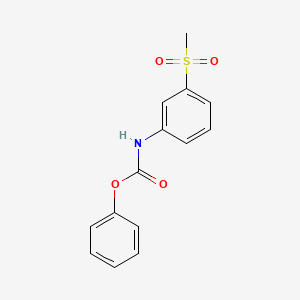

Phenyl (3-(methylsulfonyl)phenyl)carbamate

Description

Overview of Sulfonylcarbamates and Aryl Carbamates: Structural Features and Research Relevance

Phenyl (3-(methylsulfonyl)phenyl)carbamate belongs to two important subclasses of carbamates: sulfonylcarbamates and aryl carbamates.

Aryl carbamates are compounds where the carbamate's oxygen atom is directly attached to an aromatic ring. This structural feature imparts a degree of rigidity and specific electronic properties to the molecule. The synthesis of aryl carbamates can be achieved through several methods, including the reaction of phenols with isocyanates or the reaction of anilines with chloroformates. Research into aryl carbamates is driven by their wide range of biological activities, including their use as cholinesterase inhibitors in the treatment of neurodegenerative diseases.

Sulfonylcarbamates incorporate a sulfonyl group (R-SO2-) into the carbamate (B1207046) structure. The strong electron-withdrawing nature of the sulfonyl group significantly influences the chemical reactivity and biological activity of the molecule. This functional group can enhance the binding affinity of a compound to its target protein and modulate its metabolic stability. The synthesis of sulfonylcarbamates often involves the reaction of a sulfonamide with a chloroformate. The research relevance of sulfonylcarbamates is growing, with studies exploring their potential as anticancer agents and inhibitors of various enzymes.

This compound uniquely combines these features, with a phenyl group attached to the carbamate oxygen and a methylsulfonyl group substituted on the aniline-derived phenyl ring.

Scope and Objectives of Research on this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the objectives of investigating such a compound can be inferred from the study of related structures. The primary goals of research in this area would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and fully characterizing its chemical and physical properties. A plausible synthetic approach involves the reaction of 3-(methylsulfonyl)aniline (B181093) with phenyl chloroformate.

Exploring Biological Activity: Investigating the potential of this compound as a bioactive agent. Given the known activities of related sulfonyl and carbamate-containing molecules, research would likely focus on its efficacy as an enzyme inhibitor, for example, against cholinesterases or carbonic anhydrases, the latter being a target in some cancer therapies.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to its structure affect its biological activity. This could involve altering the position of the sulfonyl group or substituting the phenyl rings.

Interactive Data Table: Chemical Properties

| Property | Value |

| Molecular Formula | C14H13NO4S |

| Molecular Weight | 291.32 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Interactive Data Table: Precursor Compound Properties

Below are the properties of the likely precursors for the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 3-(Methylsulfonyl)aniline | C7H9NO2S | 171.22 g/mol | 618-43-9 |

| Phenyl chloroformate | C7H5ClO2 | 156.57 g/mol | 1885-14-9 |

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(3-methylsulfonylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(17,18)13-9-5-6-11(10-13)15-14(16)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZCBCMUHMZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 3 Methylsulfonyl Phenyl Carbamate and Analogous Carbamate Derivatives

Traditional Synthetic Pathways to Carbamates

Traditional methods for synthesizing carbamates have been well-established for many years. These pathways, while effective, often rely on hazardous reagents or involve multi-step processes with reactive intermediates.

Reaction of Amines with Phosgene (B1210022) and Phosgene-Derived Reagents

The reaction of amines with phosgene (COCl₂) and its derivatives is a classical and widely used method for carbamate (B1207046) synthesis. researchgate.netingentaconnect.com Phosgene is a highly toxic and corrosive gas, which has led to the development and use of safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid. researchgate.netnih.gov

The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of phosgene or a phosgene-derived reagent. For instance, an alcohol first reacts with phosgene to generate an intermediate chloroformate. researchgate.netingentaconnect.com This chloroformate then reacts with an amine to yield the desired carbamate. Alternatively, an amine can react with phosgene to form a carbamoyl (B1232498) chloride, which is then treated with an alcohol or phenol (B47542) to produce the carbamate. Due to the high toxicity of phosgene, significant efforts have been made to find alternative, safer processes. ingentaconnect.comnih.gov

Table 1: Examples of Phosgene-Derived Reagents in Carbamate Synthesis

| Reagent | Chemical Name | State | Key Feature |

| Phosgene | Carbonyl dichloride | Gas | Highly reactive but extremely toxic. |

| Diphosgene | Trichloromethyl chloroformate | Liquid | A liquid substitute for phosgene. |

| Triphosgene | Bis(trichloromethyl) carbonate | Solid | A safer, crystalline solid equivalent to phosgene. |

| Chloroformates | e.g., Phenyl chloroformate | Liquid | Pre-activated reagents for reaction with amines. |

Curtius Rearrangement of Acyl Azides via Isocyanate Intermediates

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate intermediate, which can then be trapped by a nucleophile, such as an alcohol or phenol, to form a carbamate. wikipedia.orgnih.gov This method is valued for its versatility, tolerance of a wide array of functional groups, and the fact that the rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.gov

The synthesis begins with a carboxylic acid, which is converted into an acyl azide. This can be achieved through various methods, such as reacting an acyl chloride or mixed anhydride (B1165640) with an azide salt (e.g., sodium azide). nih.govwikipedia.org Upon heating, the acyl azide rearranges, losing nitrogen gas (N₂) to form a highly reactive isocyanate. wikipedia.org The subsequent addition of an alcohol or phenol to the isocyanate yields the final carbamate product. nih.govwikipedia.org

Recent modifications to this process allow for a one-pot synthesis from carboxylic acids. For example, using di-tert-butyl dicarbonate (B1257347) and sodium azide, a carboxylic acid can be converted to an acyl azide, which undergoes the Curtius rearrangement and is trapped in situ to provide tert-butyl carbamates in high yields. organic-chemistry.org

Hofmann Rearrangement of Primary Carboxamides

The Hofmann rearrangement converts primary carboxamides into primary amines with one fewer carbon atom. tcichemicals.comwikipedia.org Similar to the Curtius rearrangement, this reaction proceeds through an isocyanate intermediate. nih.govwikipedia.org By trapping this intermediate with an alcohol, the reaction can be directed to produce carbamates instead of amines. tcichemicals.comwikipedia.org

The traditional reaction involves treating a primary amide with bromine in a basic aqueous solution. tcichemicals.com The mechanism involves the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. Further deprotonation and rearrangement lead to the isocyanate, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen atom. wikipedia.org In the presence of an alcohol, the isocyanate is intercepted to form the corresponding carbamate. nih.govtcichemicals.com

While effective, the classic Hofmann rearrangement can suffer from poor yields due to side reactions or solubility issues. benthamdirect.com Modern variations have been developed to address these limitations, utilizing reagents like N-bromoacetamide in the presence of a base such as lithium methoxide (B1231860) to produce carbamates in high yields. organic-chemistry.org

Modern and Green Chemistry Approaches in Carbamate Synthesis

In response to the environmental and safety concerns associated with traditional methods, particularly the use of phosgene, modern synthetic approaches focus on green chemistry principles. These methods prioritize the use of less hazardous, renewable feedstocks and aim for higher atom economy.

Carbon Dioxide Fixation and Activation in Carbamate Formation

A highly attractive green alternative to phosgene is carbon dioxide (CO₂). nih.gov CO₂ is abundant, renewable, non-toxic, non-flammable, and an ideal C1 building block for chemical synthesis. rawdatalibrary.netresearchgate.net The synthesis of carbamates using CO₂ has garnered significant attention as it represents a more sustainable pathway. researchgate.net These methods typically involve the reaction of amines, CO₂, and a third component, often an electrophile, in a multicomponent reaction strategy. rawdatalibrary.net

The direct synthesis of carbamates can be achieved through a three-component coupling of an amine, carbon dioxide, and an electrophile, such as an alkyl halide. nih.govorganic-chemistry.org This process avoids the need for pre-synthesized, hazardous reagents like phosgene or isocyanates. nih.gov

The reaction mechanism begins with the rapid and reversible reaction between the amine and CO₂ to form a carbamic acid or its corresponding ammonium (B1175870) carbamate salt. nih.govresearchgate.net This in-situ generated carbamate anion then acts as a nucleophile, attacking the electrophile (e.g., an alkyl halide) in an Sₙ2 reaction to form the final carbamate ester. nih.gov

The efficiency of this reaction is often enhanced by the presence of a base. Cesium carbonate (Cs₂CO₃) has been found to be particularly effective, enabling the reaction to proceed under mild conditions with high yields. nih.govorganic-chemistry.org The use of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can also be beneficial. nih.govorganic-chemistry.org This method is notable for its mild reaction conditions, short reaction times, and compatibility with chiral substrates, which are often resistant to racemization under these conditions. organic-chemistry.org

Table 2: Three-Component Synthesis of Carbamates using CO₂

| Amine | Electrophile | Base / Additive | Yield (%) |

| Benzylamine | Benzyl Bromide | Cs₂CO₃ / TBAI | 99 |

| Aniline (B41778) | Benzyl Bromide | Cs₂CO₃ / TBAI | 99 |

| Pyrrolidine | Benzyl Bromide | Cs₂CO₃ / TBAI | 99 |

| Benzylamine | Ethyl Iodide | Cs₂CO₃ / TBAI | 98 |

| Aniline | Ethyl Iodide | Cs₂CO₃ / TBAI | 98 |

Data sourced from a study on three-component coupling for carbamate synthesis. nih.govorganic-chemistry.org

Catalytic CO2 Incorporation (e.g., Cesium Base, Metal Complexes, Zeolites)

The utilization of carbon dioxide (CO2) as a C1 building block represents an attractive, environmentally benign alternative to hazardous reagents like phosgene for carbamate synthesis. nih.govacs.orgnih.gov This approach typically involves the reaction of an amine, CO2, and an electrophile, often an alkyl halide, facilitated by a catalyst or base. acs.orgnih.gov

Cesium Base: A highly efficient three-component coupling reaction for carbamate synthesis employs cesium carbonate (Cs2CO3) in conjunction with tetrabutylammonium iodide (TBAI). organic-chemistry.org This method allows for the reaction of various aliphatic and aromatic amines with CO2 and alkyl halides under mild, room-temperature conditions. organic-chemistry.org The process is notable for its short reaction times and its ability to avoid common side reactions such as N-alkylation of the amine or overalkylation of the carbamate product. organic-chemistry.org The role of TBAI is believed to be crucial in enhancing the rate of CO2 incorporation and stabilizing the intermediate carbamate anion. nih.gov

Metal Complexes: Various metal complexes have been developed to catalyze the fixation of CO2 into carbamates. For instance, polymer-supported zinc(II) complexes and graphene oxide-based zinc composites serve as effective, recyclable heterogeneous catalysts for this transformation under low pressure and temperature. nih.gov Other systems utilizing tin alkoxides, titanium alkoxides, and alkoxysilanes have also been reported as environmentally friendly, regenerable reagents for synthesizing organic carbamates from amines and CO2. researchgate.net

Zeolites: Zeolite-based catalysts offer a phosgene-free route to carbamates. acs.org Alkyl and aryl carbamates can be synthesized in high yields by reacting the corresponding amine, CO2, and an alkyl halide over titanosilicate molecular sieves or metal phthalocyanine (B1677752) complexes encapsulated within zeolite-Y. acs.org A significant advantage of these solid catalysts is their reusability without substantial loss of activity and the elimination of the need for additional onium salts as co-catalysts. acs.org The amino groups loaded onto modified zeolites can also react with CO2 to form carbamates. mdpi.com

| Catalyst/Base System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cesium Carbonate (Cs2CO3) / TBAI | Amine, CO2, Alkyl Halide | Mild conditions, short reaction times, avoids N-alkylation. | organic-chemistry.org |

| Polymer-Supported Zinc(II) Complex | Amine, CO2 | Recyclable, heterogeneous, environmentally benign conditions. | nih.gov |

| Titanosilicate Molecular Sieves | Amine, CO2, Alkyl Halide | High yields, reusable catalyst, no co-catalyst needed. | acs.org |

| Metal Phthalocyanine in Zeolite-Y | Amine, CO2, Alkyl Halide | High yields, reusable catalyst. | acs.org |

Transition Metal-Catalyzed Carbamate Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules, including aryl carbamates. Palladium, copper, and nickel catalysts are particularly prominent in these transformations.

Palladium-catalyzed cross-coupling reactions are a mainstay in the synthesis of pharmaceuticals and highly functionalized molecules. rsc.org An efficient one-pot method for synthesizing N-aryl carbamates involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate. nih.govorganic-chemistry.org In this process, an aryl isocyanate is generated in situ, which is then trapped by an alcohol to furnish the desired aryl carbamate. nih.gov This methodology is versatile, providing access to a broad range of carbamates, including important protecting groups like Boc- and Teoc-carbamates, from various primary, secondary, and sterically hindered alcohols. organic-chemistry.org The success of these reactions often depends on the careful selection of palladium precursors, such as Pd(OAc)2 or Pd2(dba)3, and specialized phosphine (B1218219) ligands like Xantphos. nih.govbeilstein-journals.orgmit.edu

Copper-catalyzed reactions have emerged as a valuable strategy for C-N bond formation, particularly through the functionalization of otherwise inert C(sp3)-H bonds. snnu.edu.cn This approach allows for the direct synthesis of tertiary carbamates from unactivated alkanes and isocyanates without the need for pre-functionalization. nih.govrsc.org The reaction proceeds using readily available copper catalysts and demonstrates a site selectivity of 3° > 2° > 1° for C-H bond activation. nih.gov Kinetic studies suggest the reaction mechanism involves a radical-mediated C(sp3)-H bond cleavage as the rate-determining step. nih.govrsc.org Another copper-catalyzed method enables the direct synthesis of benzylic carbamates through the oxidative amination of benzylic C(sp3)-H bonds, offering a useful tool for late-stage functionalization. rsc.org These methodologies highlight the power of copper catalysis to construct valuable carbamate motifs from simple hydrocarbon feedstocks. nih.gov

Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium for C-N bond formation. acs.org Aryl carbamates, which are stable and easily prepared, have been shown to be excellent electrophiles in nickel-catalyzed amination reactions. rsc.orgnih.gov This methodology has a broad scope, accommodating a wide range of amine coupling partners and aryl carbamates, including electron-rich, heterocyclic, and sterically congested substrates. rsc.orgnih.gov The development of user-friendly, air-stable Ni(II) precatalysts, such as NiCl2(DME), when used with a mild reducing agent, has made this transformation more practical and accessible for synthesizing aminated products in good to excellent yields. acs.orgnih.gov Computational studies of the catalytic cycle suggest that reductive elimination is the rate-determining step in this transformation. nih.gov

| Metal Catalyst | Methodology | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | C-N Bond Formation | Aryl Halides/Triflates, NaOCN, Alcohols | One-pot synthesis via in situ isocyanate formation. | nih.govorganic-chemistry.org |

| Copper | C(sp3)-H Functionalization | Unactivated Alkanes, Isocyanates | Direct synthesis of tertiary carbamates from hydrocarbons. | nih.govrsc.org |

| Nickel | Amination of Aryl Carbamates | Aryl Carbamates, Amines | Broad scope; use of air-stable Ni(II) precatalysts. | acs.orgrsc.orgnih.gov |

Synthesis from Boc-Protected Amines via Isocyanate Intermediates

A sustainable and efficient approach for synthesizing carbamates, thiocarbamates, and ureas involves the direct transformation of Boc-protected amines. rsc.orgresearchgate.net This method often proceeds through the in situ generation of an isocyanate intermediate. rsc.orgresearchgate.net In one such procedure, the use of tert-butoxide lithium as the sole base facilitates the conversion of Boc-protected primary amines into isocyanates, which are then trapped by nucleophiles like alcohols, thiols, or other amines. rsc.org This strategy obviates the need for hazardous reagents or metal catalysts, aligning with the principles of green chemistry. rsc.orgresearchgate.net Control experiments have confirmed that the reaction likely proceeds through an isocyanate intermediate. rsc.org Another protocol utilizes 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate the isocyanate in situ from the Boc-amine, which then reacts with alcohols or thiols to afford the desired products in high yields. researchgate.net

Carbamic Acid and Carbamate Anion Intermediates

Carbamic acids (R2NCOOH) and their corresponding carbamate anions (R2NCOO⁻) are key intermediates in many carbamate synthesis pathways, particularly those involving carbon dioxide. nih.govwikipedia.org Carbamic acid itself is generally unstable, readily decomposing to the parent amine and CO2. nih.govwikipedia.org However, it serves as a transient intermediate in numerous reactions. organic-chemistry.org

Aryl Carbamate Synthesis from Phenols and Anilines

The synthesis of aryl carbamates, including Phenyl (3-(methylsulfonyl)phenyl)carbamate, can be achieved through various methodologies originating from phenols and anilines. These methods often involve the formation of a carbamate linkage by reacting an aniline derivative with a carbonyl source, or by coupling a phenol, an amine, and a carbonyl source.

One prominent pathway involves the carbonylation of anilines. For instance, Methyl N-phenyl carbamate has been synthesized from aniline using methyl formate (B1220265) as a green and efficient carbonylating agent, achieving high yields under milder conditions compared to traditional routes involving carbon monoxide and methanol. nih.govsemanticscholar.orgresearchgate.net An alternative and efficient route to the carbamate proceeds via a formanilide (B94145) intermediate. nih.govsemanticscholar.org Another approach is the methoxycarbonylation of aniline with dimethyl carbonate, which can be effectively catalyzed by lead compounds, such as Pb(OAc)₂·Pb(OH)₂. bohrium.com This reaction can achieve a 97% conversion of aniline with 95% selectivity for Methyl N-phenyl carbamate at 453 K within one hour. bohrium.com

Catalytic systems play a crucial role in these syntheses. Various catalysts have been explored for the one-pot synthesis of Methyl N-phenyl carbamate from aniline, urea (B33335), and methanol. researchgate.net While the reaction can proceed without a catalyst, the conversion of aniline is typically low. researchgate.net The introduction of catalysts such as ZnCl₂, Zn(OAc)₂, and various lead oxides significantly enhances aniline conversion, although it can also increase the formation of byproducts like diphenylurea. researchgate.net

Transition metal-catalyzed reactions offer efficient routes to aryl carbamates. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium isocyanate, using alcohols as nucleophiles, provides a broad range of aryl carbamate products in good yields. mit.edu This methodology allows for the in-situ generation of aryl isocyanates, which are then trapped by alcohols like phenol to form the corresponding carbamates. mit.edu Similarly, dual nickel photocatalysis enables the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO₂ pressure, avoiding the need for toxic reagents like phosgene. nih.gov

A more direct and environmentally benign approach involves the three-component reaction of phenols, primary amines, and carbon dioxide. A method utilizing the peptide coupling reagent propanephosphonic acid anhydride (T3P) allows for the synthesis of O-aryl carbamates at room temperature and atmospheric CO₂ pressure. rsc.org This reaction proceeds with good yields for phenols that have electron-donating or mildly electron-withdrawing groups. rsc.org However, the method is less effective for electron-poor phenols due to their reduced nucleophilicity, which can lead to the formation of symmetrical urea as a significant byproduct. rsc.org

The classical method for preparing phenyl carbamates involves the reaction of an amine with phenyl chloroformate. nih.gov This reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov The conversion of phenols into aromatic amines can also proceed via aryl carbamate intermediates, which are subsequently subjected to decarboxylation. researchgate.netacs.orgorganic-chemistry.org Nickel-catalyzed decarboxylation of aryl carbamates, for example, forms aromatic amines with carbon dioxide as the only byproduct, offering a sustainable route from phenols. acs.orgorganic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of Phenyl 3 Methylsulfonyl Phenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of "Phenyl (3-(methylsulfonyl)phenyl)carbamate". By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecule's connectivity and stereochemistry can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the electronic environment of each proton and carbon atom in the molecule. The distinct chemical shifts observed are indicative of the shielding and deshielding effects exerted by neighboring functional groups.

In "this compound", the presence of two aromatic rings, a carbamate (B1207046) linkage, and a methylsulfonyl group leads to a characteristic set of signals. The protons and carbons of the phenyl ring attached to the carbamate oxygen are expected to resonate at chemical shifts typical for a phenoxy group. The protons and carbons of the 3-(methylsulfonyl)phenyl ring will be influenced by the electron-withdrawing nature of both the sulfonyl group and the carbamate nitrogen. The methyl group of the methylsulfonyl moiety is anticipated to appear as a singlet in the ¹H NMR spectrum and a single resonance in the ¹³C NMR spectrum, with its chemical shift influenced by the adjacent sulfonyl group.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (Phenyl) | 7.20-7.50 | Multiplet |

| Aromatic CH (3-(methylsulfonyl)phenyl) | 7.60-8.00 | Multiplet |

| NH (Carbamate) | ~9.50 | Singlet (broad) |

| CH₃ (Methylsulfonyl) | ~3.10 | Singlet |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~153 |

| Aromatic C-O (Phenyl) | ~151 |

| Aromatic C-N (3-(methylsulfonyl)phenyl) | ~140 |

| Aromatic C-S (3-(methylsulfonyl)phenyl) | ~141 |

| Aromatic CH (Phenyl) | 121-130 |

| Aromatic CH (3-(methylsulfonyl)phenyl) | 118-135 |

| CH₃ (Methylsulfonyl) | ~44 |

Dynamic NMR (DNMR) studies are crucial for investigating conformational changes in molecules that occur on the NMR timescale. In carbamates, hindered rotation around the C-N bond is a well-documented phenomenon due to the partial double bond character arising from resonance. This restricted rotation can lead to the observation of distinct signals for different conformers at low temperatures, which coalesce as the temperature increases and the rate of rotation becomes faster.

For "this compound", DNMR experiments could be employed to determine the energy barrier for rotation around the carbamate C-N bond. By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for this conformational interchange. These studies provide valuable insights into the stability of different rotational isomers and the flexibility of the carbamate linkage. The presence of the bulky sulfonyl group might influence the rotational barrier compared to simpler carbamates.

NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, including the formation of carbamates. By acquiring spectra at various time points during the reaction of an isocyanate with a phenol (B47542), the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics.

In the context of "this compound" synthesis, ¹H NMR can be used to follow the reaction between 3-(methylsulfonyl)phenyl isocyanate and phenol. The speciation in solution, including the presence of any intermediates or side products, can also be characterized. Furthermore, changes in chemical shifts upon carbamate formation can provide information about the electronic changes occurring within the molecule. The stability and equilibrium of carbamates in different solvent systems can also be investigated using NMR, which is particularly relevant for understanding their behavior in various chemical environments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Each functional group exhibits characteristic absorption bands at specific frequencies, corresponding to its unique vibrational modes (stretching, bending, etc.).

In the IR spectrum of "this compound", key vibrational bands are expected for the N-H group, the carbonyl (C=O) group of the carbamate, the C-O and C-N bonds of the carbamate, and the S=O bonds of the methylsulfonyl group. The position of the N-H stretching vibration can provide information about hydrogen bonding interactions. A sharp band around 3300 cm⁻¹ would suggest a free N-H, while a broader band at a lower frequency would indicate the presence of intermolecular hydrogen bonding. The C=O stretching frequency, typically observed around 1700-1730 cm⁻¹, is also sensitive to the electronic environment and hydrogen bonding.

Hypothetical IR Data for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2900-3000 |

| C=O (Carbamate) | Stretching | 1700-1730 |

| C-N (Carbamate) | Stretching | 1200-1300 |

| C-O (Carbamate) | Stretching | 1050-1250 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300-1350 & 1140-1160 |

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While "this compound" itself is not chiral and therefore would not exhibit a VCD spectrum, this technique is highly valuable for determining the absolute configuration and solution-state conformation of chiral molecules.

If a chiral center were introduced into the "this compound" structure, for example, by replacing one of the phenyl rings with a chiral moiety, VCD spectroscopy could be employed to elucidate its three-dimensional structure in solution. The observed VCD spectrum is a sensitive probe of the molecule's conformational preferences and can be compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration. VCD is particularly powerful for studying the subtle conformational details that are often averaged out in other spectroscopic techniques.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This section delves into the crystallographic analysis of this compound.

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for this specific molecule, cannot be presented.

For illustrative purposes, the table below indicates the type of data that would be obtained from such an analysis.

Interactive Data Table: Illustrative Crystallographic Data for a Carbamate Compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₃NO₄S |

| Formula Weight | 291.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent the actual crystallographic data for this compound.

In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be inferred from the functional groups present in the molecule and by comparison with related compounds. The primary functional groups capable of forming significant non-covalent interactions are the carbamate linkage (-NH-C=O), the sulfonyl group (-SO₂-), and the two phenyl rings.

The carbamate group is a well-established motif for forming strong intermolecular hydrogen bonds. Specifically, the amine proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This often leads to the formation of robust N-H···O hydrogen bonds, which can organize molecules into chains or more complex networks. nih.govresearchgate.netnih.gov

The presence of two phenyl rings in the molecule suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a common feature in the crystal structures of phenyl-containing compounds and contribute significantly to the stability of the crystal lattice. nih.gov Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are also plausible. nih.gov

Conformational Analysis and Molecular Structure of Phenyl 3 Methylsulfonyl Phenyl Carbamate

Conformational Isomerism of the Carbamate (B1207046) Group

The carbamate moiety (–O–C(=O)–N–) is the central functional group in Phenyl (3-(methylsulfonyl)phenyl)carbamate. Its structure is characterized by a planar arrangement of the atoms due to the delocalization of π-electrons, which imparts a partial double-bond character to the C–N bond. nih.govchemrxiv.orgacs.org This restricted rotation around the amide bond is a defining feature of carbamates and gives rise to conformational isomerism.

Cis/Trans Configurations of the Amide Bond

Due to the partial double-bond character of the C–N linkage, the carbamate group can exist in two primary planar conformations: cis (also referred to as syn) and trans (or anti). These configurations refer to the relative orientation of the substituents attached to the ester oxygen and the nitrogen atom with respect to the C–N bond.

Unlike peptides, which overwhelmingly favor the trans configuration due to steric clashes, carbamates can exhibit energetically stable cis configurations. nih.govchemrxiv.orgacs.org The energy difference between the cis and trans isomers is often small, typically in the range of 1–1.5 kcal/mol, allowing for the presence of both conformers in equilibrium. nih.gov The specific ratio of these isomers can be influenced by factors such as the nature of the substituents, the solvent, temperature, and pH. nih.gov

Rotational Barriers and Delocalization of π-Electrons

The rotation around the C–N amide bond is a thermally activated process that involves the temporary disruption of the π-electron delocalization across the O=C–N system. This delocalization is evident in three resonance structures and results in a planar, rigid structure. nih.govnih.gov The energy required to overcome this rotational hindrance is known as the rotational barrier.

For carbamates, the rotational barrier of the C–N bond is generally 15–20% lower than that of analogous amides. nih.gov This is attributed to electronic perturbations from the adjacent ester oxygen atom. Studies on N-phenylcarbamates have determined the rotational barrier to be approximately 12.5 kcal/mol, significantly lower than the ~16 kcal/mol observed for N-alkylcarbamates. nih.gov This lower barrier suggests a more facile interconversion between the cis and trans rotamers in N-aryl carbamates.

Table 1: Comparison of C–N Rotational Barriers

| Compound Type | Approximate Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| N-Alkylcarbamate | ~16 | nih.gov |

| N-Phenylcarbamate | 12.5 | nih.gov |

| N-(2-pyrimidyl)carbamate | <9 | nih.gov |

| Amide (General) | ~18-20 | nih.gov |

Influence of Substituents (e.g., Methylsulfonyl Group) on Carbamate Conformation

Substituents on the aryl rings have a pronounced electronic influence on the conformation of the carbamate group, particularly on the C–N rotational barrier. A linear free energy relationship exists between the rotational barrier (ΔG‡) and the electronic properties of the substituent. nd.edu

Electron-donating groups on the N-aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu The methylsulfonyl (–SO2CH3) group on the phenyl ring attached to the carbamate oxygen is a potent electron-withdrawing group. By pulling electron density from the carbamate linkage, the methylsulfonyl group is expected to reduce the electron density on the nitrogen atom. This, in turn, decreases the partial double-bond character of the C–N bond, leading to a lower barrier to rotation for this compound compared to an unsubstituted analogue. nih.govnd.edu This effect facilitates more rapid interconversion between the cis and trans conformers.

Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformers of a molecule. nih.gov In this compound, the amide proton (N–H) acts as a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule are the carbonyl oxygen (C=O) and the two sulfonyl oxygens (S=O).

While intramolecular N–H···O=C or N–H···O=S hydrogen bonds are sterically possible and could stabilize a particular conformation, intermolecular interactions are often dominant, especially in the solid state. nih.govnextgurukul.in Crystal structure analyses of related phenylcarbamates consistently show that the most significant stabilizing interaction is an intermolecular N–H···O(carbonyl) hydrogen bond, which links molecules into chains or networks. nih.govnih.govias.ac.in This strong preference suggests that the N–H group is a highly effective donor and the carbonyl oxygen is a highly effective acceptor, an interaction that likely also influences conformational preferences in solution. nih.gov

Conformational Dynamics in Solution and Solid States

The conformational behavior of this compound is expected to differ significantly between the solution and solid phases. nih.gov

Solution State: In solution, the molecule possesses greater conformational freedom. The rotational barrier of the C–N bond is low enough to allow for dynamic interconversion between cis and trans rotamers. nd.edu Spectroscopic methods like Nuclear Magnetic Resonance (NMR) have shown that the populations of different conformers are temperature-dependent. chemrxiv.org At room temperature, the exchange between rotamers may be rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion slows, and distinct signals for each conformer may be resolved. chemrxiv.orgnih.gov The solvent environment also plays a critical role, as solvent polarity and hydrogen-bonding capability can alter the energy landscape and shift the conformational equilibrium. nih.govacs.org

Table 2: Conformational State Comparison

| Property | Solid State | Solution State |

|---|---|---|

| Mobility | Restricted, fixed conformation | Dynamic equilibrium of conformers |

| Dominant Interactions | Intermolecular H-bonding, crystal packing | Intramolecular forces, solvent interactions |

| Conformer Population | Single conformer in the crystal lattice | Mixture of interconverting rotamers (cis/trans) |

| Planarity | Aryl rings are typically non-coplanar with the carbamate group nih.govnih.gov | Dynamic rotation around single bonds |

Reactivity and Reaction Mechanisms of Phenyl 3 Methylsulfonyl Phenyl Carbamate

Hydrolysis Mechanisms of Carbamates

Hydrolysis is a primary transformation pathway for carbamates, breaking the molecule down into an alcohol (or phenol), an amine, and carbon dioxide. nih.gov The rate and mechanism of this process are highly dependent on the pH of the environment and the substitution pattern of the carbamate (B1207046). clemson.edu

Nucleophilic Attack of Hydroxide (B78521) Ion at the Carbonyl Carbon

Under basic or alkaline conditions, the hydrolysis of carbamates is often initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. clemson.eduyoutube.com The carbonyl group (C=O) is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by electron-rich species like the hydroxide ion. quora.comlibretexts.org This direct attack on the acyl function is a key step in the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. rsc.orgrsc.org This pathway is more common for secondary carbamates, where other mechanisms are less favorable. researchgate.net

Formation and Decomposition of Tetrahedral Intermediates

Following the nucleophilic addition to the carbonyl carbon, a transient tetrahedral intermediate is formed. youtube.comwikipedia.orgtaylorandfrancis.com In this intermediate, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is a critical factor in the reaction pathway. wikipedia.org The intermediate can then decompose by expelling a leaving group. In the case of the BAC2 hydrolysis mechanism, the tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and displacement of the phenoxide ion to form carbamic acid, which subsequently decomposes. nih.govrsc.org

Spontaneous, Acid-Catalyzed, and Base-Catalyzed Hydrolysis Processes

Spontaneous Hydrolysis: This pH-independent process, also known as neutral hydrolysis, involves the reaction of the carbamate with water. clemson.edu It can be an important mechanism in environmental pH ranges (around pH 7). clemson.edu

Acid-Catalyzed Hydrolysis: In acidic conditions (typically below pH 6), the reaction rate increases as the proton (H⁺) concentration increases. clemson.edu The acid catalyzes the reaction by protonating the carbonyl oxygen, which makes the carbonyl carbon a stronger electrophile and more susceptible to attack by a weak nucleophile like water. clemson.eduyoutube.com However, for many carbamates, this mechanism is not considered as significant as alkaline hydrolysis. clemson.edu

Base-Catalyzed Hydrolysis: In alkaline conditions (dominant above pH 7 or 8), the reaction rate is dependent on the hydroxide ion concentration. clemson.edu The hydroxide ion acts as a potent nucleophile, initiating the hydrolysis cascade. clemson.edu Base-catalyzed hydrolysis is a very important degradation pathway for carbamates. clemson.eduresearchgate.net Phenylcarbamates, for instance, are known to be stable in acidic aqueous media but are susceptible to deprotection under strong basic conditions. nih.gov

Elimination Mechanisms Leading to Isocyanate Intermediates

For primary and N-monosubstituted carbamates, such as Phenyl (3-(methylsulfonyl)phenyl)carbamate, a base-catalyzed elimination mechanism known as E1cB (Elimination Unimolecular conjugate Base) is often the dominant pathway for hydrolysis. rsc.orgrsc.orgresearchgate.net This mechanism involves two main steps:

Deprotonation: A base removes the proton from the carbamate nitrogen, forming the conjugate base (an anion). rsc.org

Elimination: The rate-determining step is the elimination of the phenoxide leaving group from this anion, which results in the formation of a highly reactive isocyanate intermediate. rsc.orgrsc.org

This isocyanate intermediate then reacts rapidly with water or hydroxide ions to yield a carbamic acid, which quickly decomposes into the corresponding amine and carbon dioxide. nih.govrsc.org Evidence for this mechanism includes the significant effect of substituents in the leaving group on the reaction rate. rsc.orgrsc.org

Nucleophilic Reactivity of Carbamate Derivatives

The carbamate group's unique electronic structure influences its reactivity towards nucleophiles, generally rendering it more stable than related functional groups like esters.

Resistance to Nucleophilic Attack at the Carbamate Carbonyl

Carbamates are generally more resistant to nucleophilic attack at the carbonyl carbon compared to esters. researchgate.net This reduced reactivity stems from the resonance stabilization provided by the nitrogen atom's lone pair of electrons, which delocalize into the carbonyl group. nih.govacs.org This delocalization reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophiles. nih.govresearchgate.net

This inherent stability is a key reason why carbamates are widely employed as protecting groups for amines in organic synthesis; they are robust enough to withstand a variety of reaction conditions. masterorganicchemistry.com However, this resistance also presents a challenge when the removal of the carbamate group is required. chegg.com Consequently, deprotection strategies often bypass direct attack at the carbonyl carbon, instead targeting other bonds within the carbamate structure or employing specific reagents to facilitate the cleavage. chegg.comnih.govorganic-chemistry.org

Electrophilic Reactions of Carbamates

The carbamate group itself can act as a nucleophile in the presence of electrophiles. The reactivity is centered on the lone pairs of electrons on the nitrogen and oxygen atoms.

The carbamate functional group possesses multiple sites susceptible to electrophilic attack, namely the nitrogen atom, the carbonyl oxygen, and the ester oxygen. nih.gov The nucleophilicity of the nitrogen atom is tempered by the delocalization of its lone pair of electrons into the adjacent carbonyl group, a phenomenon known as amide resonance. nih.govacs.org This resonance decreases the electron density on the nitrogen while increasing it on the carbonyl oxygen, making the oxygen a more likely site for initial electrophilic attack (protonation or alkylation). nih.gov

Carbamates are generally less nucleophilic than the corresponding amines but more reactive than amides. nih.gov The reaction with an electrophile (E+) can result in attack at either the oxygen or nitrogen atom. O-attack typically forms a kinetic product, which can be synthetically useful, while N-attack may lead to different outcomes, including potential decarboxylation. nih.gov The competition between these pathways is influenced by the nature of the electrophile, the carbamate's substituents, and the reaction conditions.

The interaction of carbamates with specific electrophiles leads to distinct products.

Reactions with Protic Electrophiles: In the presence of a protic acid, the carbamate can be protonated. Protonation most readily occurs at the carbonyl oxygen. This activation facilitates the hydrolysis of the carbamate group, which ultimately decomposes to the parent amine (3-(methylsulfonyl)aniline), the corresponding phenol (B47542), and carbon dioxide. The stability of carbamates in acidic media varies, but strong acidic conditions typically promote this hydrolytic cleavage.

Reactions with Organic Electrophiles: The reaction of carbamates with organic electrophiles, such as alkyl or acyl halides, has been widely studied, particularly in the context of metal carbamato complexes. nih.gov The regioselectivity of the attack is a key consideration.

O-Alkylation/Acylation: Attack of the electrophile on one of the oxygen atoms results in the formation of a carbamate ester or a carbamic-carboxylic anhydride (B1165640). These O-addition products are often considered kinetic products. nih.gov

N-Alkylation/Acylation: Direct attack on the nitrogen atom is also possible. In some cases, particularly with metal carbamates, this can lead to the formation of a derivatized amine with the concurrent release of carbon dioxide. nih.gov

The general reactivity towards electrophiles is summarized in the table below.

| Electrophile Type | Primary Site of Attack | Typical Products |

| Protic Acids (H⁺) | Carbonyl Oxygen | Parent Amine + Phenol + CO₂ (upon hydrolysis) |

| Alkyl Halides (R-X) | Oxygen or Nitrogen | O-alkylated carbamate ester or N-alkylated carbamate |

| Acyl Halides (RCO-X) | Oxygen or Nitrogen | Carbamic-carboxylic anhydride or N-acylated derivative |

Thermal Decomposition and Degradation Pathways

The thermal stability of this compound is a critical property, and its degradation can proceed through several high-temperature pathways.

The thermal degradation of carbamates generally follows two main pathways, depending on their substitution pattern. researchgate.netacs.org

Dissociation to Isocyanate and Phenol: This is a common and often dominant pathway for the thermal decomposition of aryl carbamates. acs.orgresearchgate.net The reaction involves the cleavage of the carbamate C-O bond, yielding an isocyanate and a phenol. For this compound, this pathway would produce 3-(methylsulfonyl)phenyl isocyanate and phenol. This reversible reaction is the basis for the use of "blocked isocyanates" in polyurethane chemistry, where the carbamate linkage protects the isocyanate until it is thermally released.

Decarboxylation to Amine and Carbon Dioxide: Another potential degradation route is decarboxylation, which results in the formation of a secondary amine and carbon dioxide. organic-chemistry.org In the case of this compound, this would yield 3-(methylsulfonyl)-N-phenylaniline and CO₂. While this transformation is well-documented, it often requires a metal catalyst, such as nickel, to proceed efficiently at lower temperatures. acs.orgnih.govorganic-chemistry.org The catalyzed mechanism involves oxidative addition of the nickel(0) complex to the C(aryl)–O bond, followed by CO₂ extrusion and reductive elimination. acs.orgresearchgate.net Purely thermal decarboxylation is generally less favored and requires more extreme temperatures compared to the isocyanate-forming pathway. researchgate.net

The primary products of these two competing thermal degradation pathways are outlined below.

| Degradation Pathway | Products from this compound |

| Dissociation | 3-(methylsulfonyl)phenyl isocyanate + Phenol |

| Decarboxylation | 3-(methylsulfonyl)-N-phenylaniline + Carbon dioxide |

The thermal stability of a carbamate and the preferred degradation pathway are significantly influenced by its molecular structure, including both electronic and steric factors. nih.govrsc.org

Substituent Effects: The electronic nature of substituents on both the N-aryl and O-aryl rings plays a crucial role.

N-Aryl Substituents: Electron-withdrawing groups on the N-aryl ring, such as the methylsulfonyl group in the subject compound, can influence the electron density on the carbamate nitrogen and the strength of the C-N bond. Studies on related N-aryl carbamates have shown that electron-withdrawing groups decrease the rotational barrier of the C-N bond, which may correlate with altered thermal stability. nd.eduresearchgate.net

O-Aryl Substituents: Electron-withdrawing groups on the O-phenyl ring make the corresponding phenoxide a better leaving group, thereby lowering the decomposition temperature for the dissociation pathway that forms the isocyanate. Conversely, electron-donating groups on the O-phenyl ring would increase the stability of the carbamate C-O bond.

Steric Hindrance: The presence of bulky substituents near the carbamate linkage can influence thermal stability. Steric hindrance can disfavor intermolecular decomposition pathways and may affect the transition state of unimolecular reactions like dissociation. nih.gov For example, bulky groups can alter the preferred cis/trans conformation of the carbamate group, which in turn can affect its reactivity and decomposition temperature. nih.gov Studies on the pyrolysis of t-butyl N-arylcarbamates show that substituent effects are largely independent of solvation, indicating the importance of intrinsic molecular structure. researchgate.net

The table below summarizes findings from a study on the decomposition of 1-Aryl-1-methylethyl N-arylcarbamates, illustrating the impact of substituents on reaction rates. rsc.org

| Substituent (X) on 1-Aryl Ring | Solvent | Temperature (K) | Relative Rate Constant (k_rel) |

| p-OCH₃ | Diphenyl ether | 423.2 | 10.0 |

| p-CH₃ | Diphenyl ether | 423.2 | 2.5 |

| H | Diphenyl ether | 423.2 | 1.0 |

| p-Cl | Diphenyl ether | 423.2 | 0.4 |

| m-NO₂ | Diphenyl ether | 423.2 | 0.05 |

This data demonstrates that electron-donating groups (like p-OCH₃) accelerate the decomposition, while electron-withdrawing groups (like m-NO₂) decelerate it, indicating the development of positive charge in the transition state of that specific reaction series. rsc.org

C-H Bond Activation and Functionalization Mediated by Carbamate Groups

The carbamate functional group has emerged as a versatile and powerful directing group in the field of transition metal-catalyzed C-H bond activation and functionalization. This strategy allows for the selective transformation of otherwise inert C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds, providing a highly efficient and atom-economical approach to the synthesis of complex organic molecules. The directing ability of the carbamate group stems from the capacity of its carbonyl oxygen to coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond, typically at the ortho position of an aryl carbamate. This chelation-assisted process facilitates the cleavage of the targeted C-H bond, leading to the formation of a metallacyclic intermediate that can then undergo a variety of coupling reactions.

The reactivity and efficiency of carbamate-directed C-H functionalization are influenced by several factors, including the nature of the transition metal catalyst, the choice of ligands, the reaction conditions, and the electronic and steric properties of the carbamate substrate itself. A wide array of transition metals have been successfully employed in these transformations, each exhibiting unique reactivity profiles and substrate compatibility.

Carbamate as a Directing Group in Transition Metal-Catalyzed C-H Functionalization (e.g., Pd, Rh, Ru, Ir, Cu, Fe)

The utility of the carbamate group as a directing moiety has been demonstrated with a broad spectrum of transition metal catalysts, enabling a diverse range of C-H functionalization reactions such as arylation, olefination, acylation, and amidation.

Palladium (Pd): Palladium catalysts are widely used for the ortho-C-H functionalization of aryl carbamates. For instance, the palladium-catalyzed decarboxylative ortho-acylation of aniline (B41778) carbamates with α-oxocarboxylic acids provides a direct route to valuable ortho-acylated anilines. nih.gov This transformation is tolerant of a wide range of functional groups on both the aniline carbamate and the α-oxocarboxylic acid. nih.gov

Below is a summary of the substrate scope for the palladium-catalyzed ortho-acylation of aniline carbamates with phenylglyoxylic acid.

| Substrate (Aniline Carbamate) | Product | Yield (%) |

|---|---|---|

| Methyl phenylcarbamate | Methyl (2-benzoylphenyl)carbamate | 71 |

| Methyl (4-methylphenyl)carbamate | Methyl (2-benzoyl-4-methylphenyl)carbamate | 75 |

| Methyl (4-(tert-butyl)phenyl)carbamate | Methyl (2-benzoyl-4-(tert-butyl)phenyl)carbamate | 54 |

| Methyl (4-methoxyphenyl)carbamate | Methyl (2-benzoyl-4-methoxyphenyl)carbamate | 80 |

| Methyl (4-fluorophenyl)carbamate | Methyl (2-benzoyl-4-fluorophenyl)carbamate | 65 |

| Methyl (4-chlorophenyl)carbamate | Methyl (2-benzoyl-4-chlorophenyl)carbamate | 62 |

| Methyl (4-(trifluoromethyl)phenyl)carbamate | Methyl (2-benzoyl-4-(trifluoromethyl)phenyl)carbamate | 51 |

| Methyl (3-methylphenyl)carbamate | Methyl (2-benzoyl-5-methylphenyl)carbamate | 68 |

Rhodium (Rh): Rhodium catalysts are particularly effective for the ortho-C-H olefination of phenol carbamates. acs.orgresearchgate.net These reactions typically employ a [Cp*RhCl₂]₂ catalyst in the presence of a silver salt as a halide scavenger and a copper salt as an oxidant, allowing for the coupling of a variety of phenol and 2-naphthol (B1666908) carbamates with acrylates and styrenes. acs.org

Ruthenium (Ru): Ruthenium catalysts have been utilized for the C-H bond alkenylation of phenyl carbamates with alkynes, leading to the formation of highly substituted and stereospecific alkene derivatives. ntu.edu.sg This method is applicable to a wide range of alkyne and phenol carbamate substrates. ntu.edu.sg

Iridium (Ir): Iridium catalysts have been shown to be effective in the C-H amidation of cyclic N-sulfonyl ketimines, with the carbamate group serving as a directing element in related systems. ntu.edu.sg The use of [Cp*IrCl₂]₂ with AgNTf₂ facilitates the reaction with various azides as the nitrogen source. ntu.edu.sg

Copper (Cu): Copper catalysts, being more economical, have been employed for the meta-arylation of phenol carbamates using diaryliodonium salts as the arylating agents. ntu.edu.sg This provides a complementary approach to the more common ortho-functionalization.

Iron (Fe): Iron, an abundant and non-toxic metal, has been used to catalyze the cross-electrophile coupling of aryl carbamates with alkyl bromides. This reaction tolerates a variety of functional groups and has been successfully applied to naphthyl and biphenyl (B1667301) carbamates. chinesechemsoc.org

The table below presents a selection of substrates for the iron-catalyzed reductive cross-coupling of aryl carbamates with alkyl bromides.

| Aryl Carbamate | Alkyl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1-Naphthyl dimethylcarbamate | Cyclopentyl bromide | 1-Cyclopentylnaphthalene | 87 |

| 2-Naphthyl dimethylcarbamate | Cyclopentyl bromide | 2-Cyclopentylnaphthalene | 85 |

| Phenyl dimethylcarbamate | Cyclopentyl bromide | Cyclopentylbenzene | 30 |

| 4-Biphenyl dimethylcarbamate | Cyclopentyl bromide | 4-Cyclopentyl-1,1'-biphenyl | 52 |

| (4-Fluorophenyl) dimethylcarbamate | Cyclopentyl bromide | 1-Cyclopentyl-4-fluorobenzene | 25 |

| (4-(Trifluoromethyl)phenyl) dimethylcarbamate | Cyclopentyl bromide | 1-Cyclopentyl-4-(trifluoromethyl)benzene | 20 |

Regioselectivity and Stereoselectivity in C-H Activation Reactions

A hallmark of carbamate-directed C-H functionalization is the high degree of regioselectivity, which is predominantly governed by the formation of a stable five-membered metallacyclic intermediate involving the metal center, the carbonyl oxygen of the carbamate, the carbamate nitrogen, the ipso-carbon of the aryl ring, and the ortho-carbon. This chelation control almost exclusively directs the C-H activation to the ortho-position of the aryl carbamate.

In cases where the two ortho-positions are inequivalent, the regioselectivity is influenced by steric and electronic factors. Generally, C-H activation occurs at the less sterically hindered ortho-position. For instance, in the palladium-catalyzed ortho-acylation of 3-substituted aniline carbamates, acylation occurs preferentially at the C2 position, distal to the substituent at C3. nih.gov

The electronic nature of substituents on the aromatic ring can also influence the rate and selectivity of the reaction. Electron-donating groups on the aryl ring of aniline carbamates tend to enhance the reaction efficiency in palladium-catalyzed C-H arylations, likely by increasing the nucleophilicity of the arene and facilitating the electrophilic palladation step. nih.gov Conversely, substrates with strong electron-withdrawing groups may exhibit lower reactivity. nih.gov

While control of regioselectivity is a major advantage of this methodology, achieving high stereoselectivity in carbamate-directed C-H activation reactions remains a more significant challenge and is an active area of research. The development of chiral ligands for the transition metal catalyst is a common strategy to induce enantioselectivity. However, in the context of carbamate-directed reactions, the substrate itself does not inherently possess chiral information in close proximity to the reacting center, making asymmetric induction more complex.

Computational Chemistry and Theoretical Studies of Phenyl 3 Methylsulfonyl Phenyl Carbamate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the potential energy surface. mdpi.comresearchgate.net For Phenyl (3-(methylsulfonyl)phenyl)carbamate, DFT calculations, typically using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311G++, would be employed to predict key structural parameters. acs.orgpensoft.net

The geometry optimization process finds the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum is reached. arxiv.org This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the carbamate (B1207046) group exhibits a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character. nih.govacs.org DFT calculations can quantify this, predicting a C-N bond length shorter than a typical single bond.

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations for Aryl Carbamate and Sulfonyl Moieties (Note: This data is illustrative, based on typical values from DFT studies on analogous compounds.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbamate) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| C-N (amide) | ~1.37 Å | |

| S=O (sulfonyl) | ~1.45 Å | |

| S-C (aryl) | ~1.77 Å | |

| **Bond Angles (°) ** | ||

| O=C-O | ~125° | |

| O=C-N | ~126° | |

| O=S=O | ~120° | |

| Dihedral Angles (°) | ||

| O=C-N-C (aryl) | ~180° (trans/anti favored) |

This interactive table provides examples of geometric parameters that would be determined via DFT geometry optimization.

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide a hierarchical ladder of accuracy. nih.gov

While more computationally demanding than DFT, high-level ab initio calculations are often used as a benchmark to validate DFT results for specific properties. nih.gov For this compound, these methods would be used to obtain highly accurate total energies, ionization potentials, and electron affinities. Molecular orbital theory, a central component of these calculations, describes the distribution of electrons within the molecule. youtube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Semiempirical methods, such as AM1 and PM7, offer a faster, albeit less accurate, alternative to DFT and ab initio calculations. They employ parameters derived from experimental data to simplify the complex integrals involved in quantum calculations. Due to their speed, semiempirical methods are particularly useful for performing initial conformational searches on flexible molecules like this compound. acs.org A broad exploration of the potential energy surface can identify a pool of low-energy conformers, which can then be subjected to more accurate geometry optimization and energy calculations using DFT or ab initio methods. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide a view of how the molecule moves and changes shape over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy as a function of atomic positions. nih.gov

For this compound, MD simulations can reveal the dynamic equilibrium between different conformers in solution. mdpi.com By simulating the molecule over nanoseconds or microseconds, it is possible to observe rotations around single bonds and transitions between different low-energy states identified by DFT. This provides a more realistic picture of the molecule's behavior in a condensed phase, accounting for interactions with solvent molecules. nih.gov Data from such simulations can be used to interpret experimental results from techniques like Dynamic Nuclear Magnetic Resonance (DNMR), which probes conformational exchange processes.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed steps of chemical reactions, including the identification of short-lived intermediates and transition states that are difficult to detect experimentally. mdpi.com

The carbamate functional group can undergo reactions such as hydrolysis (reaction with water) and amidation (reaction with an amine). rsc.orgrsc.org Computational methods can map the entire reaction pathway for these transformations. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). researchgate.net

For example, the base-catalyzed hydrolysis of a phenyl carbamate can be modeled step-by-step. DFT calculations would be used to find the structure of the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. dntb.gov.ua The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparisons between different proposed mechanisms. nih.gov Similarly, for amidation, computational modeling can predict whether the reaction proceeds through a stepwise or concerted mechanism and identify the key intermediates involved. nih.gov These insights are crucial for understanding the stability and reactivity of this compound under various conditions. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Pathway (Note: This data is for illustrative purposes to show how computational modeling quantifies reaction barriers.)

| Reaction Step | Reactants | Transition State | Products | Activation Energy (ΔG‡) (kcal/mol) |

| Hydrolysis | Carbamate + OH⁻ | [HO--C(O)--N]⁻ complex | Carboxylate + Amine | ~19-23 kcal/mol |

| Amidation | Carbamate + R-NH₂ | Tetrahedral Intermediate TS | Urea (B33335) + Phenol (B47542) | ~20-25 kcal/mol |

This interactive table demonstrates how computational chemistry can provide energetic details for proposed reaction mechanisms.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly detailed predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are crucial for structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural analysis. d-nb.info By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum. The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.gov For a molecule like this compound, DFT methods such as B3LYP or M06-2X, coupled with basis sets like 6-311+G(d,p), are frequently employed to balance accuracy and computational cost. nih.gov These calculations can help in the assignment of complex spectra and in confirming the chemical structure. Machine learning approaches have also emerged as a rapid and accurate alternative for predicting NMR chemical shifts, especially for ¹H nuclei. mdpi.comnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from a computational prediction of the ¹H NMR chemical shifts for this compound, comparing theoretical values with potential experimental data.

| Proton | Predicted Chemical Shift (ppm) - DFT | Predicted Chemical Shift (ppm) - Machine Learning |

|---|---|---|

| Aromatic Protons (Phenyl Ring) | 7.20 - 7.50 | 7.15 - 7.45 |

| Aromatic Protons (Methylsulfonylphenyl Ring) | 7.60 - 8.00 | 7.55 - 7.95 |

| NH Proton | 8.50 - 9.00 | 8.40 - 8.90 |

| Methyl Protons (-SO₂CH₃) | 3.10 - 3.30 | 3.05 - 3.25 |

Vibrational Frequencies: Computational methods can also predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. researchgate.net These calculations are essential for identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the carbamate, the N-H bend, and the symmetric and asymmetric stretches of the sulfonyl group. The calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors inherent in the computational models. kg.ac.rs Comparing the predicted vibrational spectrum with experimental data can provide strong evidence for the molecular structure.

The following interactive table presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on typical computational outputs.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Scaled | Description |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Stretching of the amine bond in the carbamate group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

| C=O Stretch | 1700 - 1750 | Stretching of the carbonyl bond in the carbamate group. arxiv.org |

| N-H Bend | 1500 - 1550 | Bending motion of the amine group. |

| SO₂ Asymmetric Stretch | 1300 - 1350 | Asymmetric stretching of the sulfur-oxygen bonds in the sulfonyl group. |

| SO₂ Symmetric Stretch | 1140 - 1180 | Symmetric stretching of the sulfur-oxygen bonds in the sulfonyl group. |

Theoretical Studies on Structure-Reactivity and Structure-Conformation Relationships

Theoretical studies are crucial for understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity and conformational preferences. The carbamate group itself is a key structural motif that influences the molecule's properties due to its nature as an "amide-ester" hybrid, which imparts chemical stability. nih.gov

Structure-Reactivity Relationships: Computational chemistry can be used to model chemical reactions and predict the reactivity of different sites within the molecule. For instance, the reactivity of the carbamate group towards hydrolysis can be investigated by calculating the energy barriers for different reaction pathways. researchgate.net The presence of the electron-withdrawing methylsulfonyl group is expected to influence the electron density distribution across the molecule, which in turn affects its reactivity. Theoretical calculations can quantify these effects and predict how they might influence interactions with other molecules.

Applications of Carbamate Derivatives in Advanced Chemical Research and Materials Science

Carbamates as Protecting Groups for Amines and Amino Acids in Organic Synthesis

In multistep organic synthesis, particularly in peptide chemistry, the temporary protection of amine groups is essential to prevent unwanted side reactions. chem-station.comslideshare.net Carbamates are among the most widely used protecting groups for amines because they effectively reduce the nucleophilicity and basicity of the nitrogen atom. masterorganicchemistry.comyoutube.com This is achieved through the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. nih.gov

The Phenyl (3-(methylsulfonyl)phenyl)carbamate structure contains a phenoxycarbonyl (Phoc) group attached to the amine. The Phoc group is a known, stable protecting group for amines. nih.gov Its installation is typically straightforward, and it remains inert to a wide range of reaction conditions. masterorganicchemistry.com The stability of the phenylcarbamate can be influenced by substituents on the phenyl ring. In this case, the electron-withdrawing nature of the meta-substituted methylsulfonyl (mesyl) group would likely increase the stability of the carbamate (B1207046) bond by further delocalizing the nitrogen lone pair, making it more robust under certain conditions compared to an unsubstituted phenylcarbamate.

While common carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are removed by acid and hydrogenolysis respectively, the removal of phenylcarbamates can require different conditions. masterorganicchemistry.commasterorganicchemistry.com Deprotection of Phoc groups can be achieved under basic hydrolysis conditions, often proceeding through an isocyanate intermediate for primary amines. nih.gov The specific conditions required for this compound would need to be empirically determined, but the underlying principles of carbamate chemistry provide a solid foundation for its use as a specialized protecting group.

Carbamates as Synthetic Intermediates and Building Blocks for Complex Molecules

Beyond their role in protection, carbamates serve as versatile synthetic intermediates for the construction of more complex molecular architectures. nih.govacs.org The carbamate linkage can be transformed into other important functional groups or used to connect different molecular fragments.

This compound can act as a precursor for the synthesis of various derivatives. For instance, phenyl carbamates are known to react with amines to form ureas, a functional group prevalent in pharmaceuticals and materials. nih.gov The reactivity of the carbamate's carbonyl group towards nucleophiles makes it a valuable synthon. The methylsulfonyl substituent, being a strong electron-withdrawing group, would activate the carbonyl carbon, potentially facilitating nucleophilic attack and the formation of new bonds under milder conditions than unsubstituted analogs.

Furthermore, the entire this compound molecule can be viewed as a building block. The presence of distinct functional regions—the phenyl ester, the carbamate linker, and the methylsulfonyl-substituted phenyl ring—allows for its incorporation into larger molecules where each part can play a specific role. For example, the sulfonyl group can engage in specific hydrogen bonding or dipole-dipole interactions, making it a useful feature when designing molecules to bind to biological targets or to assemble into supramolecular structures.

Polymer Chemistry and Materials Science

The ability of carbamates to link molecules has been extensively exploited in polymer science, most notably in the production of polyurethanes.

Carbamate Monomers in the Synthesis of Polyurethanes and Polyesters

Polyurethanes are a major class of polymers characterized by repeating carbamate (urethane) linkages in their backbone. wikipedia.org They are typically synthesized through the reaction of diisocyanates with diols. wikipedia.org While this compound is not a direct monomer for polyurethane synthesis in its current form, it represents a structural motif that is relevant to the field. A bifunctional derivative, such as a diol or diisocyanate containing the methylsulfonylphenyl carbamate structure, could theoretically be synthesized and used as a specialty monomer.

The incorporation of such a monomer would be expected to impart unique properties to the resulting polyurethane. The rigid aromatic rings would contribute to mechanical strength and thermal stability, while the polar methylsulfonyl group could enhance adhesion, modify solubility, and increase the polymer's affinity for polar substrates.

In polyester (B1180765) synthesis, which involves the formation of ester linkages, carbamate-functional monomers can also be incorporated to create hybrid polymers with tailored properties. epo.orglibretexts.org Carbamate-functional polyesters can be prepared through various synthetic routes, and the inclusion of pendant carbamate groups, such as the one found in this compound, can introduce sites for cross-linking or hydrogen bonding, thereby modifying the material's final properties. epo.org